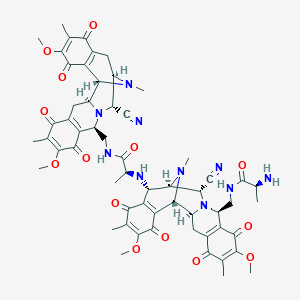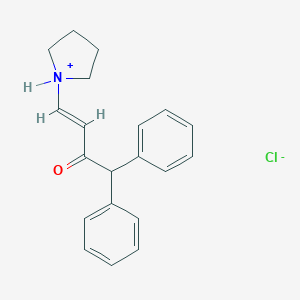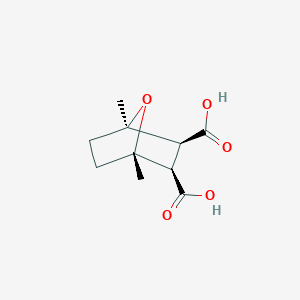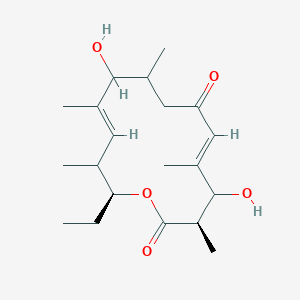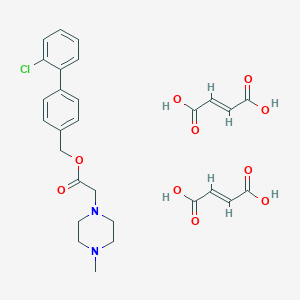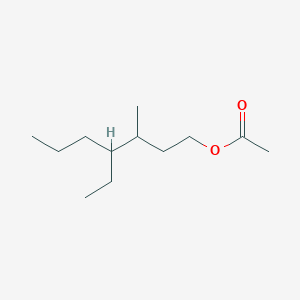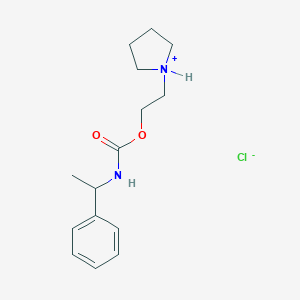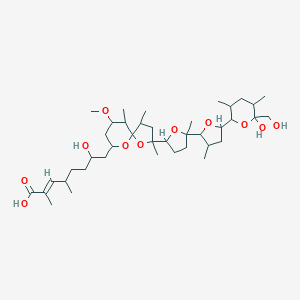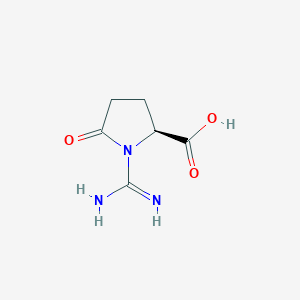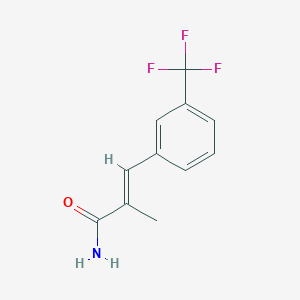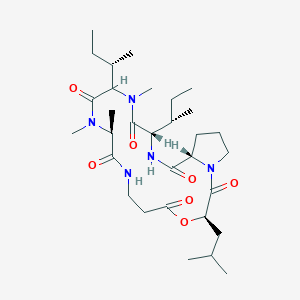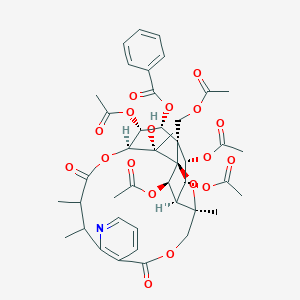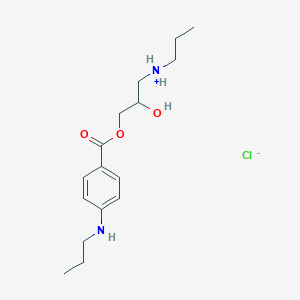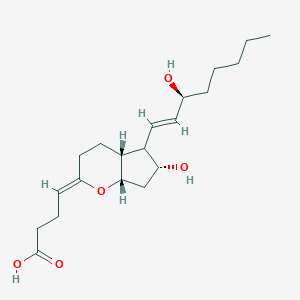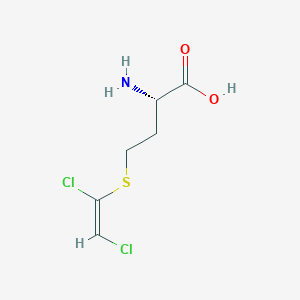
S-(1,2-Dichlorovinyl)homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-Dichlorovinyl)homocysteine (DCVC) is a toxic compound that is formed during the metabolism of trichloroethylene (TCE), a widely used industrial solvent. DCVC has been extensively studied in scientific research due to its potential health hazards and environmental impact.
Mécanisme D'action
S-(1,2-Dichlorovinyl)homocysteine exerts its toxic effects by inhibiting the activity of cystathionine β-synthase (CBS), an enzyme involved in the metabolism of homocysteine. This inhibition leads to the accumulation of homocysteine, which can cause oxidative stress and DNA damage. S-(1,2-Dichlorovinyl)homocysteine also inhibits the activity of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)homocysteine exposure has been shown to cause a wide range of biochemical and physiological effects, including liver and kidney damage, oxidative stress, DNA damage, and altered gene expression. S-(1,2-Dichlorovinyl)homocysteine has also been shown to induce apoptosis and cell cycle arrest in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
S-(1,2-Dichlorovinyl)homocysteine is a useful tool for studying the mechanism of TCE-induced toxicity and carcinogenicity. It is also a valuable biomarker for TCE exposure and toxicity in humans and animals. However, S-(1,2-Dichlorovinyl)homocysteine is a highly toxic compound that requires careful handling and disposal.
Orientations Futures
Future research on S-(1,2-Dichlorovinyl)homocysteine should focus on developing more sensitive and specific biomarkers for TCE exposure and toxicity. There is also a need for further studies on the molecular mechanisms underlying S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity. Additionally, the development of new therapeutic strategies for S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity is an important area of research.
Méthodes De Synthèse
S-(1,2-Dichlorovinyl)homocysteine is synthesized by the reaction of TCE with homocysteine in the presence of glutathione-S-transferase (GST). This reaction results in the formation of S-(1,2-Dichlorovinyl)homocysteine, glutathione (GSH), and S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG can further be metabolized to S-(1,2-Dichlorovinyl)homocysteine through the action of γ-glutamyl transpeptidase.
Applications De Recherche Scientifique
S-(1,2-Dichlorovinyl)homocysteine has been extensively studied in scientific research due to its potential health hazards and environmental impact. It is used as a biomarker for TCE exposure and toxicity in humans and animals. S-(1,2-Dichlorovinyl)homocysteine is also used as a tool for studying the mechanism of TCE-induced toxicity and carcinogenicity.
Propriétés
Numéro CAS |
102916-85-8 |
|---|---|
Nom du produit |
S-(1,2-Dichlorovinyl)homocysteine |
Formule moléculaire |
C28H19FN4O8 |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(E)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1 |
Clé InChI |
FLDHIRRXGKLJDM-BNWFAOCJSA-N |
SMILES isomérique |
C(CS/C(=C\Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
SMILES canonique |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Synonymes |
DCVHC S-(1,2-dichlorovinyl)homocysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



